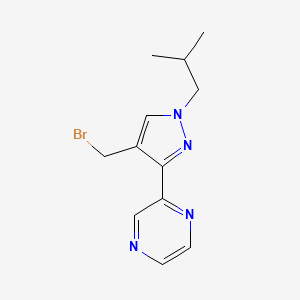
2-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine
描述
2-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine is a useful research compound. Its molecular formula is C12H15BrN4 and its molecular weight is 295.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromomethyl group and an isobutyl group attached to the pyrazole ring, contributing to its unique biological properties.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that various pyrazole compounds showed effectiveness against a range of bacterial strains, suggesting that this compound may also possess similar properties due to structural similarities with known antimicrobial agents .
Anti-inflammatory Effects
Pyrazole derivatives have been explored for their anti-inflammatory potential. Compounds like celecoxib, a well-known anti-inflammatory drug, belong to this class. The presence of the pyrazole ring in this compound may enable it to inhibit cyclooxygenase enzymes, which are key players in inflammation pathways .
Anticancer Properties
The anticancer activity of pyrazole derivatives has been documented in various studies. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis could make it a candidate for further investigation in cancer therapy .
In Vitro Studies
In vitro assays have demonstrated that several pyrazole derivatives can inhibit cell growth in cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values in the micromolar range against breast cancer cells, indicating significant cytotoxicity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications on the pyrazole ring or substituents like bromomethyl and isobutyl groups can significantly impact their efficacy and selectivity against biological targets. Research suggests that variations in these groups can enhance or diminish activity against specific enzymes or receptors involved in disease mechanisms .
Data Table: Biological Activities of Related Pyrazole Compounds
科学研究应用
Chemistry
In chemistry, 2-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, including:
- Substitution Reactions : The bromine atom can be replaced with different nucleophiles, leading to new derivatives.
Biology
The compound exhibits significant biological activities that make it a candidate for further research:
-
Antimicrobial Activity
- Case Study : In vitro studies have shown effectiveness against various pathogens.
- Minimum Inhibitory Concentrations (MIC) :
Pathogen MIC (μg/mL) Staphylococcus aureus 0.25 Escherichia coli 0.30 Candida albicans 0.22
-
Anti-inflammatory Properties
- Research indicates that the compound may inhibit inflammatory pathways, making it relevant for treating inflammatory diseases.
-
Anticancer Potential
- Preliminary studies suggest that it may induce apoptosis in cancer cells, warranting further investigation into its mechanisms of action.
Medicine
In medicine, the compound is being explored as a lead candidate for drug development due to its promising biological activity. Its structure allows it to interact with specific molecular targets, which can modulate various biological pathways.
属性
IUPAC Name |
2-[4-(bromomethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN4/c1-9(2)7-17-8-10(5-13)12(16-17)11-6-14-3-4-15-11/h3-4,6,8-9H,5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQLWVQOPIESBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=NC=CN=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















